Lewis a pentasaccharide

Description

Properties

Molecular Formula |

C32H55NO25 |

|---|---|

Molecular Weight |

853.8 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |

InChI Key |

DUKURNFHYQXCJG-JEOLMMCMSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Structure of Lewis a Pentasaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the Lewis a pentasaccharide (Lea-penta). The Lewis a antigen is a crucial carbohydrate epitope involved in various biological recognition processes, including cell adhesion, immune responses, and pathogenesis. A thorough understanding of its three-dimensional structure is paramount for the development of novel therapeutics and diagnostics. This guide details the key experimental protocols, presents quantitative data in a structured format, and visualizes the intricate workflows and relationships involved in its structural determination.

Introduction to this compound

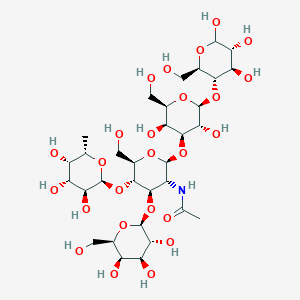

The this compound is a complex oligosaccharide with the following structure: Gal(β1-3)[Fuc(α1-4)]GlcNAc(β1-3)Gal(β1-4)Glc. Its structural elucidation relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the monosaccharide composition, the sequence of the sugar units, the configuration of the glycosidic linkages, and the overall three-dimensional conformation of the molecule.

Experimental Protocols for Structure Elucidation

The determination of the this compound structure involves a multi-step process encompassing sample preparation, instrumental analysis, and data interpretation.

Sample Preparation and Purification

Prior to analysis, the this compound must be isolated and purified to ensure data accuracy. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying oligosaccharides from complex mixtures. Porous graphitic carbon (PGC) columns are particularly effective for the separation of isomeric glycans.

-

Solid-Phase Extraction (SPE): SPE cartridges can be used for sample cleanup and enrichment, removing salts and other impurities that may interfere with subsequent analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural determination of oligosaccharides in solution. A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

Detailed NMR Experimental Protocol:

-

Sample Preparation: The purified this compound is lyophilized and dissolved in deuterium oxide (D₂O) to a concentration of 1-5 mM. A small amount of a suitable internal standard, such as acetone or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), may be added for chemical shift referencing.

-

1D ¹H NMR: A standard 1D ¹H NMR spectrum is acquired to obtain an overview of the proton signals. Key parameters include:

-

Spectrometer Frequency: 500 MHz or higher for optimal resolution.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

-

Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment is performed to identify scalar-coupled protons within each monosaccharide residue.

-

Pulse Sequence: Standard COSY-45 or DQF-COSY.

-

Spectral Width: Optimized to cover all proton signals.

-

Data Matrix: Typically 2048 x 512 data points.

-

-

2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is used to identify all protons belonging to a single spin system (i.e., within a single monosaccharide).

-

Pulse Sequence: MLEV-17 or DIPSI-2 spin-lock sequence.

-

Mixing Time: Varied from 20 to 120 ms to optimize magnetization transfer.

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the sequence of monosaccharides by identifying through-space proximities between protons on adjacent residues. ROESY is often preferred for oligosaccharides of this size to avoid zero-crossing effects.

-

Pulse Sequence: Standard NOESY or ROESY with a spin-lock field.

-

Mixing Time: Typically 200-500 ms for NOESY, 150-300 ms for ROESY.

-

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: An HSQC experiment correlates each proton with its directly attached carbon atom, enabling the assignment of ¹³C signals.

-

Pulse Sequence: Standard HSQC with gradient selection.

-

¹³C Spectral Width: Optimized to cover all carbon signals.

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the glycosidic linkage positions.

-

Pulse Sequence: Standard HMBC with gradient selection.

-

Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight, monosaccharide composition, and sequence of the oligosaccharide. Tandem mass spectrometry (MS/MS) is particularly valuable for determining the fragmentation patterns, which in turn helps to elucidate the glycosidic linkages.

Detailed Mass Spectrometry Experimental Protocol:

-

Sample Preparation: The purified this compound is dissolved in a suitable solvent, typically a mixture of water and acetonitrile, at a concentration of 1-10 pmol/µL.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharides, as it minimizes in-source fragmentation. Matrix-assisted laser desorption/ionization (MALDI) is another option, particularly for higher molecular weight glycans.

-

Mass Analyzer: A variety of mass analyzers can be used, including time-of-flight (TOF), quadrupole, and ion trap instruments. High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) are advantageous for accurate mass measurements.

-

MS Scan: An initial full MS scan is performed to determine the mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+Na]⁺, [M+H]⁺).

-

Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then mass-analyzed.

-

Collision Energy: The collision energy is optimized to produce a rich fragmentation spectrum.

-

Fragmentation Analysis: The fragmentation pattern is analyzed to identify characteristic glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions), which provide information about the sequence and linkage of the monosaccharides.

-

Quantitative Data for this compound

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the key protons and carbons in the this compound. Actual values can vary slightly depending on experimental conditions.

| Monosaccharide Residue | Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Glc (reducing end) | H-1 (α) | ~5.22 | C-1 (α) |

| H-1 (β) | ~4.65 | C-1 (β) | |

| H-2 - H-6 | 3.2 - 4.0 | C-2 - C-6 | |

| Gal (β1-4 linked to Glc) | H-1 | ~4.45 | C-1 |

| H-2 - H-6 | 3.5 - 4.2 | C-2 - C-6 | |

| GlcNAc (β1-3 linked to Gal) | H-1 | ~4.70 | C-1 |

| N-Acetyl (CH₃) | ~2.05 | N-Acetyl (CH₃) | |

| H-2 - H-6 | 3.6 - 4.0 | C-2 - C-6 | |

| Gal (β1-3 linked to GlcNAc) | H-1 | ~4.55 | C-1 |

| H-2 - H-6 | 3.5 - 4.2 | C-2 - C-6 | |

| Fuc (α1-4 linked to GlcNAc) | H-1 | ~5.10 | C-1 |

| H-5 | ~4.80 | C-5 | |

| H-6 (CH₃) | ~1.20 | C-6 (CH₃) |

Key NMR Coupling Constants and NOEs

| Interaction | Expected ³JH,H (Hz) | Expected NOE/ROE | Significance |

| Anomeric Protons | |||

| H-1/H-2 (β-linkage) | ~8.0 | Confirms β-anomeric configuration | |

| H-1/H-2 (α-linkage) | ~3.5 | Confirms α-anomeric configuration | |

| Glycosidic Linkages (NOE/ROE) | |||

| Fuc H-1 ↔ GlcNAc H-4 | Strong | Confirms Fuc(α1-4)GlcNAc linkage | |

| Gal H-1 ↔ GlcNAc H-3 | Strong | Confirms Gal(β1-3)GlcNAc linkage | |

| GlcNAc H-1 ↔ Gal H-3 | Strong | Confirms GlcNAc(β1-3)Gal linkage | |

| Gal H-1 ↔ Glc H-4 | Strong | Confirms Gal(β1-4)Glc linkage |

Expected Mass Spectrometry Fragmentation

The MS/MS spectrum of the this compound is expected to be dominated by glycosidic bond cleavages. The following table lists some of the key expected fragment ions (assuming sodiated precursor [M+Na]⁺).

| Ion Type | Cleavage Site | Expected m/z |

| Y-ion (Y₄) | Gal-GlcNAc | [M - Gal + Na]⁺ |

| Y-ion (Y₃) | GlcNAc-Gal | [M - Gal - GlcNAc + Na]⁺ |

| Y-ion (Y₂) | Gal-Glc | [M - Gal - GlcNAc - Gal + Na]⁺ |

| B-ion (B₂) | Gal-GlcNAc | [Gal + GlcNAc - H₂O + Na]⁺ |

| B-ion (B₃) | Gal-GlcNAc-Gal | [Gal + GlcNAc + Gal - 2H₂O + Na]⁺ |

| Z-ion (Z₄) | Fuc-GlcNAc | [M - Fuc + Na]⁺ |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural elucidation of the this compound.

Caption: Experimental workflow for the structural elucidation of this compound.

The Lewis a Pentasaccharide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis a (Lea) pentasaccharide is a carbohydrate antigen of significant interest in glycobiology, medicine, and drug development. This technical guide provides a comprehensive overview of the discovery, history, and detailed chemical synthesis of the Lea pentasaccharide. It further explores its biosynthesis, biological role in cell recognition and disease, and its interactions with selectin proteins. This document is intended to serve as a detailed resource, incorporating experimental protocols, quantitative data, and visual representations of key pathways and processes to facilitate a deeper understanding of this important glycan.

Discovery and History

The story of the Lewis a pentasaccharide is intrinsically linked to the broader history of the Lewis blood group system. The first Lewis antigen, Lewis a (Lea), was identified in 1946 by Mourant.[1][2][3] This discovery was followed by the identification of the Lewis b (Leb) antigen in 1948.[3] Early research established that Lewis antigens are not intrinsic to red blood cells but are instead adsorbed from the plasma.[4] They are synthesized by exocrine epithelial cells and secreted into body fluids.[4]

The genetic basis for the expression of Lewis antigens lies in the interplay of two key fucosyltransferase genes on chromosome 19: FUT3 (the Lewis gene) and FUT2 (the Secretor gene).[5][6] The FUT3 gene encodes for an α(1,3/1,4)-fucosyltransferase that is essential for the synthesis of the Lea antigen.[5][6] The structure of the Lea antigen as a fucosylated oligosaccharide was gradually elucidated through carbohydrate chemistry techniques. While the trisaccharide core (Galβ1-3(Fucα1-4)GlcNAc) defines the Lea determinant, the term "this compound" typically refers to a more extended structure, often linked to a lactose or lactosamine backbone, which is a common presentation on cell surfaces and in biological fluids.

Structure and Biosynthesis

The this compound is a complex carbohydrate with a specific arrangement of monosaccharide units. Its biosynthesis is a stepwise enzymatic process occurring in the Golgi apparatus of epithelial cells.[7]

Structure

The canonical structure of the this compound is presented below:

Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc

This structure consists of a Type 1 lacto-series backbone (Galβ1-3GlcNAc) which is fucosylated on the N-acetylglucosamine (GlcNAc) residue.

Biosynthesis Pathway

The synthesis of the this compound is dependent on the activity of fucosyltransferase III (FUT3), also known as the Lewis enzyme. The pathway begins with a precursor oligosaccharide chain.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. First synthesis of the 3'-sulfated Lewis(a) pentasaccharide, the most potent human E-selectin ligand so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Structure-function analysis of P-selectin-sialyl LewisX binding interactions. Mutagenic alteration of ligand binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Structural Characterization of an Oligosaccharide Produced by Bacillus subtilis in a Maltose-Containing Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Lewis a Pentasaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis a (Lea) pentasaccharide, also known as lacto-N-fucopentaose II (LNFP II), is a crucial carbohydrate antigen involved in various biological processes, including cell adhesion, immune responses, and pathogenesis. Its structure is defined as β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc. Understanding the biosynthetic pathway of this complex glycan is essential for the development of novel therapeutics and diagnostics targeting pathologies where its expression is altered, such as in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the enzymatic synthesis of Lewis a pentasaccharide, including detailed experimental protocols, quantitative data on the enzymes involved, and a visual representation of the biosynthetic pathway.

Biosynthesis Pathway

The biosynthesis of this compound is a sequential process occurring in the Golgi apparatus, catalyzed by a series of specific glycosyltransferases. The pathway can be divided into two main stages: the synthesis of the precursor backbone, lacto-N-tetraose (LNT), followed by the terminal fucosylation event.

Stage 1: Synthesis of Lacto-N-tetraose (LNT)

The synthesis of the LNT backbone begins with the disaccharide lactose (Galβ1-4Glc), which is readily available in the cell. Two sequential glycosylation steps lead to the formation of LNT.

-

Formation of Lacto-N-triose II: A β-1,3-N-acetylglucosaminyltransferase (β3GnT) catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the activated sugar donor, UDP-GlcNAc, to the C3 hydroxyl group of the galactose residue of lactose. This reaction forms lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc).

-

Elongation to Lacto-N-tetraose: Subsequently, a β-1,3-galactosyltransferase (β3GalT) transfers a galactose (Gal) residue from UDP-Gal to the C3 hydroxyl group of the newly added GlcNAc residue of lacto-N-triose II, forming lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc).

Stage 2: Fucosylation to form this compound

The final step in the biosynthesis of this compound is the addition of a fucose (Fuc) residue to the LNT backbone.

-

α-1,4-Fucosylation: The enzyme α-1,4-fucosyltransferase, specifically fucosyltransferase 3 (FUT3), catalyzes the transfer of fucose from GDP-Fucose to the C4 hydroxyl group of the subterminal GlcNAc residue of LNT. This results in the formation of the this compound (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc). FUT3 is a key enzyme in the Lewis blood group system and exhibits both α(1,3)- and α(1,4)-fucosyltransferase activities.

The overall biosynthetic pathway is depicted in the following diagram:

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The efficiency of each enzymatic step in the biosynthesis of this compound is determined by the kinetic parameters of the respective glycosyltransferases. While specific kinetic data for the entire pathway using the exact substrates can be challenging to obtain from a single source, the following table summarizes representative kinetic parameters for the enzyme families involved. These values are essential for designing in vitro synthesis strategies and for understanding the regulation of the pathway in vivo.

| Enzyme | Substrate (Acceptor) | Substrate (Donor) | Km (Acceptor) (mM) | Km (Donor) (mM) | Vmax (U/mg) | Optimal pH |

| β-1,3-N-acetylglucosaminyltransferase (β3GnT) | Lactose | UDP-GlcNAc | ~5-20 | ~0.1-0.5 | Variable | 6.5 - 7.5 |

| β-1,3-galactosyltransferase (β3GalT) | Lacto-N-triose II | UDP-Gal | ~1-10 | ~0.05-0.2 | Variable | 6.0 - 7.0 |

| α-1,4-fucosyltransferase (FUT3) | Lacto-N-tetraose | GDP-Fucose | ~0.5-5 | ~0.01-0.1 | Variable | 6.5 - 7.5 |

Note: The kinetic values presented are approximate and can vary depending on the specific enzyme isoform, source, and assay conditions. A unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Experimental Protocols

This section provides detailed methodologies for the in vitro enzymatic synthesis, purification of a key enzyme (FUT3), and quantitative analysis of the this compound.

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes a one-pot, multi-enzyme approach for the synthesis of this compound from lactose.

Materials:

-

Lactose

-

UDP-GlcNAc

-

UDP-Galactose

-

GDP-Fucose

-

Recombinant β-1,3-N-acetylglucosaminyltransferase (β3GnT)

-

Recombinant β-1,3-galactosyltransferase (β3GalT)

-

Recombinant α-1,4-fucosyltransferase (FUT3)

-

HEPES buffer (50 mM, pH 7.0)

-

MnCl₂ (10 mM)

-

Alkaline phosphatase

-

C18 solid-phase extraction (SPE) cartridges

-

Milli-Q water

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Lactose (10 mM)

-

UDP-GlcNAc (12 mM)

-

UDP-Galactose (12 mM)

-

GDP-Fucose (12 mM)

-

β3GnT (5 mU)

-

β3GalT (5 mU)

-

FUT3 (10 mU)

-

Alkaline phosphatase (10 U, to hydrolyze released nucleotide diphosphates and drive the reaction forward)

-

HEPES buffer (50 mM, pH 7.0)

-

MnCl₂ (10 mM)

-

-

Adjust the final volume to 1 mL with Milli-Q water.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation.

-

-

Reaction Quenching:

-

Terminate the reaction by heating the mixture at 100°C for 5 minutes.

-

-

Purification:

-

Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

-

Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of Milli-Q water.

-

Load the supernatant onto the activated C18 cartridge to remove proteins and other hydrophobic impurities.

-

Collect the flow-through containing the oligosaccharides.

-

Wash the cartridge with 2 mL of Milli-Q water and combine with the initial flow-through.

-

Lyophilize the collected solution to obtain the crude pentasaccharide.

-

-

Further Purification (Optional):

-

For higher purity, the lyophilized product can be further purified by size-exclusion chromatography (e.g., using a Bio-Gel P-4 column) or high-performance liquid chromatography (HPLC) with a graphitized carbon column.

-

Protocol 2: Purification of Recombinant Fucosyltransferase 3 (FUT3)

This protocol describes the purification of a His-tagged recombinant FUT3 from an E. coli expression system.

Materials:

-

E. coli cell paste expressing His-tagged FUT3

-

Lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dial

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Lewis a Pentasaccharide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Lewis a (Lea) pentasaccharide is a significant carbohydrate antigen involved in various biological processes, including cell adhesion, immune responses, and cancer metastasis. Its complex structure presents a considerable challenge for chemical synthesis. These application notes provide a detailed overview of a common synthetic strategy and protocols for the preparation of the Lea pentasaccharide, intended to guide researchers in this specialized area of carbohydrate chemistry.

Synthetic Strategy Overview

The chemical synthesis of the Lewis a pentasaccharide is a multi-step process that relies on the sequential assembly of monosaccharide building blocks. A convergent [3+2] block synthesis is a widely adopted and efficient strategy. This approach involves the synthesis of a trisaccharide donor, which corresponds to the Lea determinant, and a disaccharide acceptor, typically a lactose derivative. The key steps in this strategy include:

-

Preparation of Monosaccharide Building Blocks: Synthesis of appropriately protected fucose, galactose, and N-acetylglucosamine (GlcNAc) donors and acceptors.

-

Assembly of the Trisaccharide Donor: Stepwise glycosylation to form the fucosyl-galactosyl-glucosamine trisaccharide.

-

Synthesis of the Lactose Acceptor: Preparation of a selectively protected lactose derivative with a free hydroxyl group for glycosylation.

-

Convergent Glycosylation: Coupling of the trisaccharide donor with the lactose acceptor to form the pentasaccharide backbone.

-

Global Deprotection: Removal of all protecting groups to yield the final this compound.

A generalized workflow for this synthetic approach is depicted below.

Caption: A flowchart illustrating the convergent [3+2] block synthesis strategy for the this compound.

Experimental Protocols

The following protocols are generalized procedures based on common methods reported in the literature.[1] Researchers should consult specific publications for detailed reaction conditions and characterization data.

Protocol 1: Synthesis of the Trisaccharide Donor

This protocol outlines the assembly of the fucosyl-(α1→4)-[galactosyl-(β1→3)]-N-acetylglucosamine trisaccharide donor.

1.1. Synthesis of the Galactosyl-(β1→3)-Glucosamine Disaccharide Acceptor:

-

Acceptor: A suitably protected N-acetylglucosamine derivative with a free 3-OH group (e.g., benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside).

-

Donor: A protected galactose donor, such as a galactosyl trichloroacetimidate or thiogalactoside.

-

Promoter: A Lewis acid, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) or N-iodosuccinimide (NIS)/TfOH.

-

Procedure:

-

Dissolve the GlcNAc acceptor and the galactose donor in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).

-

Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).

-

Add the promoter dropwise and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).

-

Dilute the mixture with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the disaccharide.

-

1.2. Fucosylation to form the Trisaccharide:

-

Acceptor: The disaccharide obtained from step 1.1, after selective removal of a protecting group at the 4-position of the GlcNAc residue to expose the hydroxyl group.

-

Donor: A protected fucose donor, such as a fucosyl thioglycoside or trichloroacetimidate.

-

Promoter: A suitable promoter system (e.g., NIS/TfOH or TMSOTf).

-

Procedure:

-

Follow a similar glycosylation procedure as described in step 1.1, using the disaccharide acceptor and the fucose donor.

-

After purification, the trisaccharide is obtained. This can then be converted into a glycosyl donor (e.g., a trichloroacetimidate) for the subsequent convergent glycosylation.

-

Protocol 2: Convergent [3+2] Glycosylation

This protocol describes the coupling of the trisaccharide donor with a lactose acceptor.

-

Donor: The activated trisaccharide from Protocol 1.

-

Acceptor: A selectively protected lactose derivative with a free hydroxyl group at a suitable position (e.g., the 3'-position).

-

Promoter: A Lewis acid such as TMSOTf.

-

Procedure:

-

Dissolve the trisaccharide donor and the lactose acceptor in a dry aprotic solvent under an inert atmosphere.

-

Cool the reaction mixture and add the promoter.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction and perform an aqueous work-up as described previously.

-

Purify the resulting protected pentasaccharide by silica gel chromatography. One study reported a yield of 71% for a similar pentasaccharide synthesis step.[2]

-

Protocol 3: Global Deprotection

This final step removes all protecting groups to yield the target pentasaccharide.

-

Procedure: The deprotection strategy depends on the protecting groups used. A common approach involves a two-step process:

-

O-Deacylation: Removal of acyl protecting groups (e.g., benzoates, acetates) is typically achieved by treatment with a base such as sodium methoxide in methanol (Zemplén deacylation).

-

Hydrogenolysis: Benzyl and benzylidene protecting groups are removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd(OH)2/C or Pd/C) under a hydrogen atmosphere.

-

-

Purification: The final deprotected pentasaccharide is typically purified by size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC.

Data Presentation

The choice of building blocks and protecting groups is crucial for the success of the synthesis. The following tables summarize common choices.

Table 1: Monosaccharide Building Blocks and Glycosylation Methods

| Monosaccharide | Role | Common Donor Type | Common Glycosylation Promoter |

| L-Fucose | Donor | Thioglycoside, Trichloroacetimidate | NIS/TfOH, TMSOTf |

| D-Galactose | Donor | Trichloroacetimidate, Thioglycoside | TMSOTf, NIS/TfOH |

| D-GlcNAc | Acceptor | N/A | N/A |

| D-Lactose | Acceptor | N/A | N/A |

Table 2: Protecting Group Strategies

| Protecting Group | Function | Removal Conditions |

| Benzyl (Bn) | Permanent protection of hydroxyl groups | Catalytic Hydrogenation (H2, Pd/C) |

| Benzoyl (Bz) | Participating group at C-2 for stereocontrol, permanent protection | Sodium methoxide in methanol (Zemplén) |

| Phthalimido (Phth) | Non-participating group at C-2 of GlcNAc | Hydrazine or ethylenediamine |

| Trichloroethoxycarbonyl (Troc) | Protection of the amino group | Zinc dust in acetic acid |

| Silyl Ethers (TBDMS, TIPS) | Temporary protection for selective reactions | Fluoride sources (e.g., TBAF) |

| Benzylidene acetal | Protection of vicinal diols | Mild acid hydrolysis |

Key Reaction Pathway

The glycosylation reaction is the cornerstone of oligosaccharide synthesis. The mechanism and outcome are highly dependent on the nature of the donor, acceptor, promoter, and solvent.

Caption: A simplified diagram illustrating the key steps in a Lewis acid-promoted glycosylation reaction.

References

Application Notes and Protocols for the Enzymatic Synthesis of Lewis a Pentasaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis a (Lea) pentasaccharide is a crucial carbohydrate antigen involved in various biological processes, including cell adhesion, immune responses, and cancer metastasis. Its synthesis is of significant interest for the development of diagnostics, therapeutics, and vaccines. Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical methods, which often involve complex protection and deprotection steps. These application notes provide a detailed protocol for the chemoenzymatic synthesis of a Lewis a pentasaccharide, leveraging the high stereo- and regioselectivity of glycosyltransferases. The protocol is based on a multi-step enzymatic approach, potentially adaptable to a one-pot system for improved efficiency.

Applications in Drug Development

The availability of synthetic this compound and its derivatives is critical for several areas of drug discovery and development:

-

Cancer Immunotherapy: Lea is a tumor-associated carbohydrate antigen (TACA). Synthetic Lea can be used to develop cancer vaccines designed to elicit an immune response against cancer cells expressing this antigen.

-

Inhibitor Screening: The interaction between Lea and its corresponding lectin receptors is a key step in inflammatory responses and cancer cell adhesion. Synthetic Lea can be used in high-throughput screening assays to identify small molecule inhibitors of these interactions.

-

Diagnostics: Lea can be used as a standard in diagnostic tests to detect the presence of antibodies against this antigen, which can be indicative of certain cancers or inflammatory diseases.

-

Drug Targeting: Lea can be conjugated to nanoparticles or drug molecules to target cells that specifically express Lea receptors, thereby increasing the efficacy and reducing the side effects of the drug.

Enzymatic Synthesis Pathway

The enzymatic synthesis of the this compound involves a sequential addition of monosaccharide units to a lactose acceptor molecule. The key enzymes involved are a β-1,3-N-acetylglucosaminyltransferase, a β-1,3-galactosyltransferase, and an α-1,4-fucosyltransferase. The final fucosylation step, catalyzed by a fucosyltransferase such as FucTIII, is a critical step in conferring the Lewis a determinant.

Caption: Enzymatic synthesis pathway of this compound.

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound involves sequential enzymatic reactions followed by purification and characterization steps. A solid-phase approach can also be employed to simplify the purification of intermediates.

Application Notes and Protocols: Lewis a Pentasaccharide in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis a (Lea) pentasaccharide is a carbohydrate antigen belonging to the Lewis blood group system.[1] It is expressed on the surface of various cells, including epithelial cells of the gastrointestinal and genitourinary tracts, as well as on some cancer cells.[1] In the field of immunology, the Lewis a pentasaccharide is a molecule of significant interest due to its role in cell adhesion, inflammation, and cancer progression. These application notes provide detailed protocols for utilizing the this compound in key immunology research applications, including its study as a ligand for selectins and its involvement in cancer cell adhesion.

Structurally, the Lewis a antigen is a fucosylated oligosaccharide. Its biosynthesis is dependent on the activity of fucosyltransferase 3 (FUT3).[1][2] The presence or absence of Lewis antigens, including Lewis a, has been correlated with susceptibility to certain diseases, highlighting their biological importance.[2]

Applications in Immunology Research

The primary immunological relevance of the this compound stems from its recognition by selectins, a family of cell adhesion molecules. E-selectin, expressed on activated endothelial cells, can bind to Lewis a-containing structures on leukocytes and cancer cells, mediating their adhesion to the endothelium.[3] This interaction is a critical step in processes such as leukocyte trafficking to sites of inflammation and the metastasis of cancer cells.

Key Research Applications:

-

Investigating Cell Adhesion: Studying the role of Lewis a in the adhesion of leukocytes and cancer cells to the vascular endothelium.

-

Cancer Immunology: Exploring the function of Lewis a as a tumor-associated carbohydrate antigen (TACA) and a target for cancer immunotherapy.[4]

-

Inflammatory Response: Elucidating the contribution of Lewis a-mediated cell rolling and adhesion in inflammatory conditions.

-

Drug Development: Screening for and characterizing inhibitors of the E-selectin/Lewis a interaction for therapeutic purposes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of Lewis a and related structures with E-selectin. This data is crucial for designing and interpreting experiments.

| Ligand | Receptor | Assay Type | IC50 Value (µM) | Reference |

| Sialyl Lewis a | E-selectin-Ig | Competitive Binding | 220 ± 20 | [5] |

| Sialyl Lewis x | E-selectin-Ig | Competitive Binding | 750 ± 20 | [5] |

| Amino-substituted Sialyl Lewis a | E-selectin-Ig | Competitive Binding | 21 ± 3 | [5] |

Note: IC50 values represent the concentration of the soluble ligand required to inhibit 50% of the binding between a multivalent form of the ligand and the receptor. While the data for the canonical this compound is not explicitly provided in the search results, the data for the structurally similar sialyl Lewis a provides a valuable reference point for estimating effective concentrations in inhibition assays.

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Lewis a Detection

This protocol describes a method for detecting the presence of Lewis a antigen in a sample, for example, on a glycoprotein or in a cell lysate.

Materials:

-

96-well microtiter plates

-

This compound-conjugated protein (for positive control and standard curve)

-

Anti-Lewis a monoclonal antibody

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Phosphate Buffered Saline (PBS)

-

PBS with 0.05% Tween-20 (PBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

-

Plate reader

Procedure:

-

Coating:

-

Dilute the sample containing the putative Lewis a antigen and the Lewis a-conjugated positive control in PBS to a final concentration of 1-10 µg/mL.

-

Add 100 µL of the diluted samples to the wells of a 96-well plate.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

-

Washing:

-

Wash the plate three times with 200 µL of PBST per well.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times with PBST.

-

Dilute the anti-Lewis a monoclonal antibody in blocking buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with PBST.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with PBST.

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

-

Measurement:

-

Read the absorbance at 450 nm using a plate reader.

-

Protocol 2: Flow Cytometry for Cell Surface Lewis a Expression

This protocol allows for the quantification of Lewis a antigen expression on the surface of cells in suspension.

Materials:

-

Cells of interest

-

Anti-Lewis a monoclonal antibody (fluorochrome-conjugated or unconjugated)

-

Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them with cold flow cytometry staining buffer.

-

Resuspend the cells to a concentration of 1 x 106 cells/mL in staining buffer.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 105 cells) into FACS tubes.

-

Add the anti-Lewis a antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 1 mL of cold staining buffer by centrifugation at 300 x g for 5 minutes.

-

-

Secondary Antibody Staining (if applicable):

-

If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice as described in step 3.

-

-

Analysis:

-

Resuspend the final cell pellet in 500 µL of staining buffer.

-

Analyze the cells on a flow cytometer. Be sure to include appropriate controls, such as an isotype control and unstained cells.

-

Protocol 3: Cell Adhesion Assay (Inhibition by this compound)

This protocol is designed to assess the ability of soluble this compound to inhibit the adhesion of cells (e.g., cancer cells) to a layer of activated endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cancer cells expressing Lewis a-containing ligands

-

Cell culture medium

-

This compound

-

TNF-α or other endothelial cell activator

-

Calcein-AM or other fluorescent cell stain

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Endothelial Cell Monolayer Preparation:

-

Seed endothelial cells into a 96-well plate and grow to confluence.

-

Activate the endothelial cells by treating them with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.

-

-

Cancer Cell Labeling:

-

Label the cancer cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Wash the cells twice with serum-free medium to remove excess dye.

-

Resuspend the labeled cells in assay medium.

-

-

Inhibition Assay:

-

Prepare serial dilutions of the this compound in assay medium. Based on the IC50 of related compounds, a starting concentration range of 10-1000 µM would be appropriate.

-

Pre-incubate the labeled cancer cells with the different concentrations of this compound for 15-30 minutes at room temperature.

-

-

Adhesion:

-

Remove the activation medium from the endothelial cell monolayer and wash gently with assay medium.

-

Add the cancer cell/Lewis a pentasaccharide mixture (100 µL) to the endothelial cell monolayer.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Gently wash the wells three times with assay medium to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well to lyse the adherent cells and release the fluorescent dye.

-

Read the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission).

-

The percentage of adhesion inhibition can be calculated relative to a control with no this compound.

-

Signaling Pathways and Visualizations

The interaction of Lewis a-containing ligands on the surface of a cell with E-selectin on endothelial cells can initiate "outside-in" signaling in the adherent cell. While the complete signaling cascade downstream of Lewis a binding is complex and can be cell-type specific, a general pathway involves the clustering of adhesion molecules, which can lead to the activation of intracellular signaling pathways that influence cell survival, proliferation, and migration.

References

- 1. researchgate.net [researchgate.net]

- 2. embopress.org [embopress.org]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. dot | Graphviz [graphviz.org]

- 5. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Lewis a Pentasaccharide in Glycan Arrays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycan arrays have emerged as a powerful high-throughput platform for studying the intricate interactions between carbohydrates and proteins.[1] This technology allows for the simultaneous screening of a multitude of glycan structures, providing valuable insights into the binding specificities of lectins, antibodies, and other glycan-binding proteins (GBPs). Among the vast array of biologically significant glycans, the Lewis a (Lea) pentasaccharide (Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc) plays a crucial role in various physiological and pathological processes, including cell adhesion, immune responses, and cancer progression. These application notes provide a detailed guide for utilizing Lewis a pentasaccharide in glycan array-based assays, from experimental design to data interpretation.

Applications in Research and Drug Development

The immobilization of this compound on glycan arrays opens up a wide range of applications:

-

Cancer Research: The Lewis a antigen is a well-known tumor-associated carbohydrate antigen (TACA).[2] Glycan arrays featuring this pentasaccharide can be used to screen for novel diagnostic antibodies or to evaluate the efficacy of therapeutic antibodies targeting cancer cells that overexpress Lewis a.

-

Immunology: Investigate the role of Lewis a in immune cell recognition and signaling. By probing the array with immune cell lysates or purified lectins, researchers can identify novel receptors for this glycan and elucidate its role in inflammatory processes.

-

Infectious Disease: Many pathogens utilize host glycans for adhesion and entry into cells. Glycan arrays can be employed to study the interaction of viruses, bacteria, and toxins with the this compound, potentially leading to the development of anti-adhesive therapies.

-

Drug Discovery: Screen small molecule libraries for compounds that inhibit the interaction between Lewis a and its binding partners. This approach can identify lead compounds for the development of novel therapeutics for a variety of diseases.

Data Presentation: Quantitative Analysis of Protein-Lewis a Pentasaccharide Interactions

A primary output of a glycan array experiment is the quantitative measurement of binding events, typically expressed as Relative Fluorescence Units (RFU). While specific binding data for this compound is not widely published, the following table provides a representative example of how such data would be presented. The values are for illustrative purposes and would be generated by scanning the microarray slide with a fluorescence scanner after incubation with a fluorescently labeled protein.[3]

| Glycan on Array | Protein Analyte | Concentration (µg/mL) | Average RFU | Standard Deviation | Signal-to-Noise Ratio |

| This compound | Lectin X | 10 | 15,234 | 856 | 25.4 |

| 5 | 8,145 | 432 | 13.6 | ||

| 1 | 2,567 | 189 | 4.3 | ||

| This compound | Antibody Y | 10 | 22,543 | 1,234 | 37.6 |

| 5 | 12,876 | 789 | 21.5 | ||

| 1 | 4,321 | 298 | 7.2 | ||

| Negative Control Glycan | Lectin X | 10 | 600 | 45 | 1.0 |

| Negative Control Glycan | Antibody Y | 10 | 580 | 52 | 1.0 |

Experimental Protocols

Protocol 1: Immobilization of this compound on NHS-Activated Glass Slides

This protocol describes the covalent immobilization of an amine-functionalized this compound onto an N-hydroxysuccinimide (NHS)-ester activated glass slide.[4][5]

Materials:

-

Amine-functionalized this compound

-

NHS-activated glass slides

-

Printing Buffer: 300 mM sodium phosphate buffer, pH 8.5[4]

-

Microarray printing robot

-

Humidified chamber

-

Desiccator

-

Centrifuge for slides

Procedure:

-

Glycan Preparation: Dissolve the amine-functionalized this compound in the printing buffer to a final concentration of 100 µM.[4] For smaller oligosaccharides, optimizing the concentration (e.g., in the range of 50-200 µM) may be necessary to achieve sufficient spot density.

-

Printing: Transfer the glycan solution to a microtiter plate. Use a robotic microarrayer to print nanoliter volumes of the glycan solution onto the NHS-activated glass slide.[4] Print each glycan in replicates (e.g., 6 spots) to ensure data robustness.

-

Covalent Coupling: Immediately after printing, place the slide in a humidified chamber at 80% humidity for 30 minutes to facilitate the coupling reaction between the amine group on the glycan and the NHS-ester on the slide surface.[4]

-

Drying and Storage: After incubation, transfer the slide to a desiccator and allow it to dry overnight at room temperature.[4] Store the printed slides in a desiccated, dark environment at 4°C until use.

Protocol 2: Glycan Array Binding Assay with a Fluorescently Labeled Protein

This protocol outlines the procedure for probing the immobilized this compound with a fluorescently labeled protein.[6]

Materials:

-

This compound-printed microarray slide

-

Fluorescently labeled protein of interest (e.g., lectin, antibody)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

-

Wash Buffer: PBST

-

Incubation chamber

-

Microarray scanner

Procedure:

-

Blocking: Place the microarray slide in a slide holder. Add blocking buffer to cover the entire surface of the array and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.

-

Washing: Aspirate the blocking buffer and wash the slide three times with wash buffer.

-

Protein Incubation: Prepare a dilution series of the fluorescently labeled protein in blocking buffer. A starting concentration of 1-10 µg/mL is recommended, but the optimal concentration should be determined empirically.[6] Apply the protein solution to the array surface, cover with a coverslip to ensure even distribution, and incubate for 1-3 hours at room temperature in a dark, humidified chamber.

-

Washing: Carefully remove the coverslip and wash the slide three times with wash buffer, followed by a final wash with PBS and then with deionized water to remove any residual salt.

-

Drying: Dry the slide by centrifugation (e.g., 200 x g for 5 minutes).

-

Scanning: Scan the slide using a microarray fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Use microarray analysis software to quantify the fluorescence intensity of each spot.[7] Calculate the average RFU and standard deviation for the replicate spots of the this compound.

Mandatory Visualizations

Experimental Workflow for Glycan Array Analysis

Caption: Workflow for glycan array experiment with this compound.

Signaling Pathway of Lewis a-Mediated Cell Adhesion

Caption: Lewis a-mediated cell adhesion signaling pathway.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical considerations for printing high-density glycan microarrays to study weak carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glycantherapeutics.com [glycantherapeutics.com]

- 7. Global Comparisons of Lectin–Glycan Interactions Using a Database of Analyzed Glycan Array Data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Lewis a Pentasaccharide in Monoclonal Antibody Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Lewis a Pentasaccharide as a Therapeutic Target

The Lewis a (Lea) antigen is a carbohydrate epitope expressed on both glycoproteins and glycolipids on the cell surface. While its expression is regulated during fetal development and is present in some normal epithelial tissues, it is frequently overexpressed in several types of adenocarcinomas, including those of the pancreas, colon, and stomach. This differential expression pattern makes the Lewis a antigen, and its sialylated form Sialyl Lewis a (sLea), a compelling tumor-associated carbohydrate antigen (TACA) for the development of targeted monoclonal antibody (mAb) therapies.

Structurally, the Lewis a antigen is a branched oligosaccharide. The pentasaccharide form is a key structure recognized by monoclonal antibodies. These antigens play a crucial role in cancer progression, particularly in cell adhesion and metastasis, by acting as ligands for selectins on endothelial cells.[1][2] Targeting Lea with monoclonal antibodies offers a promising strategy to inhibit tumor spread and leverage the immune system to eliminate cancer cells.

Monoclonal Antibodies Targeting Lewis a

Monoclonal antibodies developed against the Lea antigen can exert their anti-tumor effects through several mechanisms. These include:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of an anti-Lea mAb can bind to Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the targeted destruction of the tumor cell.[3]

-

Complement-Dependent Cytotoxicity (CDC): The binding of the mAb to the cancer cell surface can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent cell lysis.

-

Inhibition of Metastasis: By binding to Lea on cancer cells, mAbs can block the interaction between tumor cells and E-selectin on endothelial cells, thereby preventing a critical step in the metastatic cascade.[1][4][5]

The development of high-affinity, specific monoclonal antibodies is crucial for therapeutic efficacy. The hybridoma technique remains a cornerstone for producing these antibodies, followed by characterization and potential humanization for clinical use.

Application Notes

Expression of Lewis a in Malignancies

The expression of Lewis a and its sialylated counterpart, Sialyl Lewis a (the epitope for the CA19-9 assay), is significantly upregulated in various cancers. This overexpression is often correlated with tumor progression, metastasis, and poor prognosis.[6][7]

| Cancer Type | Typical Lewis a / Sialyl Lewis a Expression | Clinical Significance | Reference |

| Pancreatic Cancer | High expression on ductal adenocarcinoma cells. | Used as the basis for the CA19-9 tumor marker. Expression is associated with tumor burden. Note: 5% of the population are Lewis a negative and cannot produce CA19-9.[8] | [1][9] |

| Colorectal Cancer | Frequently overexpressed, though expression can decrease in poorly differentiated tumors. | Associated with metastatic potential. | [1][10] |

| Gastric Cancer | High expression is common. | Correlates with lymphatic invasion and lymph node metastasis.[7] | [1][7] |

| Breast Cancer | Expressed in 44%-90% of breast cancers. | A potential target for antibody-based therapies in patients who have failed endocrine therapy. | [11] |

| Hepatocellular Carcinoma | Expression correlates with dedifferentiation and higher proliferative activity. | Associated with poorer prognosis. | [12] |

Biosynthesis of this compound

The synthesis of Lewis a is dependent on the activity of specific fucosyltransferases and galactosyltransferases. The core structure is built upon a Type 1 oligosaccharide chain. Understanding this pathway is critical for interpreting expression data.

References

- 1. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adhesion to aggression: unravelling sLea and sLex in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Limitations of Monoclonal Antibodies and Single Chain Fragment Variable (scFv) in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. The clinical significance of sialyl Lewis antigen expression in the spread of gastric cancer. Flow cytometric DNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pancreatic cancer - Wikipedia [en.wikipedia.org]

- 9. Complementary Use of Carbohydrate Antigens Lewis a, Lewis b, and Sialyl-Lewis a (CA19.9 Epitope) in Gastrointestinal Cancers: Biological Rationale towards a Personalized Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lewis Y antigen expression in hepatocellular carcinoma. An immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Lewis A Pentasaccharide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the Lewis A pentasaccharide.

Structure of this compound: β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in Glycosylation Reactions

Question: We are experiencing low yields in our glycosylation steps, particularly in the formation of the trisaccharide and pentasaccharide. What are the common causes and how can we improve the yield?

Answer:

Low glycosylation yields are a frequent challenge in oligosaccharide synthesis. The causes can be multifaceted, ranging from the reactivity of the glycosyl donor and acceptor to the reaction conditions. Here are some troubleshooting steps:

-

Optimize Donor and Acceptor Reactivity:

-

Donor: Ensure the glycosyl donor is sufficiently reactive. Thio- and imidate-based donors are commonly used. The choice of protecting groups on the donor can significantly influence its reactivity. Electron-withdrawing groups generally decrease reactivity, while electron-donating groups increase it.

-

Acceptor: The steric and electronic properties of the acceptor's free hydroxyl group are critical. The 4-OH of the N-acetylglucosamine (GlcNAc) residue, the site of fucosylation, can be sterically hindered. Ensure the protecting group strategy minimizes steric hindrance around the acceptor hydroxyl group.

-

-

Reaction Conditions:

-

Promoter/Activator: The choice and stoichiometry of the promoter are crucial. Common promoters for thioglycosides include N-iodosuccinimide (NIS) and triflic acid (TfOH). For trichloroacetimidates, Lewis acids like trimethylsilyl triflate (TMSOTf) are used. Titrate the amount of promoter to find the optimal concentration.

-

Solvent: The solvent can influence the reaction rate and outcome. Dichloromethane (DCM) is a common solvent, but in some cases, a switch to other solvents like toluene may be beneficial.[1]

-

Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. However, if the reaction is sluggish, a carefully controlled increase in temperature might improve the yield, though it may compromise stereoselectivity.

-

Molecular Sieves: Ensure the reaction is performed under strictly anhydrous conditions. Freshly activated molecular sieves are essential to scavenge any moisture that can deactivate the promoter and hydrolyze the glycosyl donor.

-

-

Purification: Complex reaction mixtures can lead to difficult purification and apparent low yields. Optimize your chromatographic separation to effectively isolate the desired product from unreacted starting materials and byproducts.

Issue 2: Poor Stereoselectivity in α-L-Fucosylation

Question: Our synthesis of the Fuc-(α1→4)-GlcNAc linkage is resulting in a mixture of α and β anomers. How can we improve the α-selectivity?

Answer:

Achieving high α-selectivity in the fucosylation of the 4-OH of GlcNAc is a well-known challenge in the synthesis of Lewis A antigens. The formation of the 1,2-cis glycosidic linkage is inherently difficult to control. Here are some strategies to favor the α-anomer:

-

Choice of Fucosyl Donor:

-

Non-participating Protecting Groups: Use a fucosyl donor with a non-participating group at the C-2 position (e.g., a benzyl ether). A participating group (e.g., an acetyl group) would lead to the formation of the 1,2-trans (β) glycoside. Perbenzylated fucosyl donors are commonly employed.[2]

-

Leaving Group: The choice of leaving group on the anomeric carbon of the fucose donor can influence stereoselectivity. Thiofucosides and fucosyl imidates are common choices.

-

-

Reaction Conditions:

-

Solvent Effects: Nitrile solvents like acetonitrile can promote the formation of an α-linked product through the formation of a β-nitrilium ion intermediate, which then undergoes an SN2-like displacement by the acceptor.

-

Promoter System: The promoter system plays a critical role. For thioglycosides, combinations like NIS/TfOH or dimethyl(methylthio)sulfonium triflate (DMTST) are often used. The nature and concentration of the Lewis acid can influence the anomeric ratio.

-

Temperature: Lowering the reaction temperature generally favors the formation of the kinetic product, which can be the desired α-anomer in some systems.

-

-

Protecting Groups on the Acceptor: The protecting groups on the GlcNAc acceptor can influence the trajectory of the incoming fucosyl donor. A bulky protecting group at the C-6 position of the GlcNAc may help to direct the glycosylation to the α-face.

Issue 3: Difficulties with Protecting Group Removal

Question: We are encountering problems during the final deprotection steps of our protected this compound. What are the common issues and how can they be resolved?

Answer:

Global deprotection of a complex oligosaccharide is a critical and often challenging final step. Incomplete deprotection or the cleavage of glycosidic bonds are common problems.

-

Incomplete Deprotection:

-

Benzyl Ethers: The removal of benzyl ethers by catalytic hydrogenation (e.g., H₂/Pd/C) can be sluggish, especially in complex molecules where the catalyst may be poisoned or sterically hindered from accessing all the protecting groups.

-

Solution: Increase the catalyst loading and/or hydrogen pressure. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). Alternatively, dissolving metal reductions (e.g., Na/NH₃) can be effective for removing stubborn benzyl groups, though these conditions are harsh and require careful substrate compatibility checks.[3]

-

-

Acyl Groups: Zemplén deacetylation (NaOMe in MeOH) is generally efficient for removing acetate and benzoate esters. If this reaction is incomplete, ensure anhydrous conditions and a sufficient reaction time.

-

-

Cleavage of Glycosidic Bonds:

-

Acid-Labile Glycosides: Fucosidic bonds are particularly susceptible to cleavage under acidic conditions. During the removal of acid-labile protecting groups (e.g., silyl ethers, acetals), it is crucial to use mild and carefully controlled acidic conditions.

-

Harsh Deprotection Conditions: Strong acidic or basic conditions used for the removal of some protecting groups can lead to the degradation of the oligosaccharide backbone.

-

-

Orthogonal Protecting Group Strategy: The best way to avoid deprotection issues is to plan a robust orthogonal protecting group strategy from the outset. This involves using protecting groups that can be removed under specific conditions without affecting other protecting groups. For instance, using a combination of benzyl ethers (removed by hydrogenation), silyl ethers (removed by fluoride ions), and acyl groups (removed by base) allows for a stepwise and controlled deprotection.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the this compound?

A common and efficient approach is a convergent [3+2] strategy. This involves the synthesis of a trisaccharide donor corresponding to the Gal-Fuc-GlcNAc fragment and a disaccharide acceptor, typically a lactose derivative. These two fragments are then coupled, followed by final deprotection steps to yield the target pentasaccharide. This strategy reduces the number of steps in the longest linear sequence and often leads to higher overall yields.

Q2: What are the key building blocks required for the convergent [3+2] synthesis of this compound?

The key building blocks are:

-

A suitably protected trisaccharide donor , typically activated as a trichloroacetimidate or a thioglycoside. This fragment contains the challenging α-L-fucosyl-(1→4)-D-GlcNAc linkage.

-

A protected lactose acceptor with a free hydroxyl group at the 3'-position of the non-reducing galactose unit.

Q3: Are there any chemoenzymatic methods for the synthesis of this compound?

Yes, chemoenzymatic approaches offer a powerful alternative to purely chemical synthesis, often providing excellent regio- and stereoselectivity without the need for extensive protecting group manipulations.[2] A typical chemoenzymatic strategy might involve the chemical synthesis of a disaccharide or trisaccharide precursor, followed by enzymatic fucosylation and/or sialylation using specific fucosyltransferases and sialyltransferases.[2] This can significantly simplify the synthesis of the complex fucosylated and sialylated structures. For example, a chemically synthesized disaccharide can be sequentially sialylated and fucosylated using enzymes to produce the target oligosaccharide in high yield.[2]

Q4: How can I purify the final this compound?

The purification of the final deprotected oligosaccharide is typically achieved using size-exclusion chromatography (e.g., Sephadex G-25) to remove salts and smaller impurities, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. Characterization of the purified product is then performed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Data Presentation

Table 1: Representative Yields for Key Glycosylation Steps in Lewis Antigen Synthesis

| Glycosylation Step | Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio |

| α-L-Fucosylation of GlcNAc derivative | Perbenzylated thiofucoside | 3,6-di-O-protected GlcNAc | NIS/TfOH | DCM | 60-75 | >10:1 α |

| β-D-Galactosylation of GlcNAc derivative | Peracetylated galactosyl bromide | 4,6-O-benzylidene GlcNAc | AgOTf | DCM | 70-85 | >20:1 β |

| [3+2] Coupling of Trisaccharide and Lactose | Trisaccharide trichloroacetimidate | 3'-OH free lactose derivative | TMSOTf | DCM | 65-80 | N/A |

Note: The yields and stereoselectivities are approximate and can vary significantly based on the specific protecting groups and reaction conditions used.

Experimental Protocols

Protocol 1: General Procedure for α-L-Fucosylation using a Thioglycoside Donor

-

Preparation: The GlcNAc-containing acceptor (1.0 eq) and the fucosyl thioglycoside donor (1.5 eq) are co-evaporated with anhydrous toluene and dried under high vacuum for several hours in a flame-dried flask.

-

Reaction Setup: The flask is backfilled with argon, and freshly activated molecular sieves (4 Å) are added. Anhydrous dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Cooling: The reaction mixture is cooled to the desired temperature (typically -40 °C to -20 °C).

-

Activation: A solution of N-iodosuccinimide (NIS, 1.5 eq) and a catalytic amount of triflic acid (TfOH, 0.1 eq) in anhydrous DCM is added dropwise.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of triethylamine.

-

Workup: The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford the desired α-fucosylated trisaccharide.

Mandatory Visualization

Diagram 1: Convergent [3+2] Synthetic Strategy for this compound

Caption: Convergent [3+2] synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Poor α-Fucosylation Stereoselectivity

Caption: Troubleshooting poor α-fucosylation stereoselectivity.

References

- 1. Studies on the synthesis of Lewis-y oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. protecting-group-principles-suited-to-late-stage-functionalization-and-global-deprotection-in-oligosaccharide-synthesis - Ask this paper | Bohrium [bohrium.com]

Technical Support Center: HPLC Purification of Lewis A Pentasaccharide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the HPLC purification of Lewis A pentasaccharide.

Troubleshooting Guides

This section offers solutions to common problems encountered during the HPLC purification of this compound.

Question: Why am I seeing poor peak resolution or co-elution of my this compound with impurities?

Answer:

Poor peak resolution is a common issue in oligosaccharide separations. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

-

Mobile Phase Composition: The polarity of the mobile phase is critical for the separation of polar analytes like pentasaccharides. An inappropriate solvent strength can lead to poor resolution.

-

Solution: Optimize the mobile phase composition. For reversed-phase chromatography, this typically involves adjusting the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol). A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve the separation of closely eluting peaks.

-

-

Column Selection: The choice of stationary phase is crucial for retaining and separating polar oligosaccharides.

-

Solution: Consider a column specifically designed for carbohydrate analysis, such as an amide- or amino-propyl-bonded silica column, which operates in hydrophilic interaction liquid chromatography (HILIC) mode. For reversed-phase separations, a polar-embedded or end-capped C18 column can help to minimize unwanted secondary interactions that lead to poor peak shape and resolution.

-

-

Flow Rate: The flow rate of the mobile phase can impact peak resolution.

-

Solution: Decreasing the flow rate can sometimes enhance resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the run time.

-

-

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, both of which can influence resolution.

-

Solution: Optimizing the column temperature can improve separation efficiency. An increase in temperature generally decreases viscosity, which can lead to sharper peaks. However, for some applications, lower temperatures may enhance resolution.

-

Question: My this compound peak is tailing. What is causing this and how can I fix it?

Answer:

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent problem when separating polar compounds like oligosaccharides. This is often due to secondary interactions between the analyte and the stationary phase.

-

Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar hydroxyl groups of the pentasaccharide, leading to peak tailing.

-

Solution 1: Use a highly deactivated, end-capped column where the residual silanols are chemically bonded to reduce their activity.

-

Solution 2: Adjust the mobile phase pH. Operating at a lower pH (e.g., using a formic acid or acetic acid additive) can suppress the ionization of silanol groups, thereby

-

Technical Support Center: Enzymatic Assays with Lewis A Pentasaccharide

Welcome to the technical support center for enzymatic assays involving Lewis a pentasaccharide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the smooth execution of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your enzymatic assays with this compound.

High Background Signal

Question: I am observing a high background signal in my no-enzyme control wells. What could be the cause and how can I fix it?

Answer: A high background signal can be caused by several factors:

-

Substrate Instability: The this compound substrate or the donor substrate (e.g., GDP-fucose, CMP-sialic acid) may be unstable under your assay conditions, leading to non-enzymatic degradation that releases a detectable signal.

-

Solution: Assess the stability of your substrates in the assay buffer over the time course of your experiment without the enzyme. Consider reducing the incubation time or adjusting the pH and temperature to improve stability.

-

-

Contamination: Reagents, buffers, or the substrate itself may be contaminated with enzymes that can act on the substrate or with a compound that interferes with the detection method.

-

Solution: Use high-purity, nuclease-free water and filter-sterilize your buffers. Prepare fresh reagents and handle them in a clean environment. Test individual assay components for contaminating activities.

-

-

Donor Substrate Hydrolysis: Some glycosyltransferases exhibit an intrinsic hydrolase activity, breaking down the donor substrate (e.g., GDP-fucose) in the absence of an acceptor substrate.[1]

-

Solution: If using a purified enzyme, this may be an inherent property. You can try to optimize the acceptor substrate concentration to favor the transferase reaction over hydrolysis. Including a phosphatase in a coupled assay to measure the released nucleotide diphosphate can also be a source of background if not properly controlled.

-

Low or No Enzyme Activity

Question: My enzyme shows very low or no activity towards the this compound substrate. What are the possible reasons?

Answer: Several factors can lead to low or no enzymatic activity:

-

Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.[2]

-

Missing Cofactors: Many glycosyltransferases require divalent cations, most commonly Mn²⁺, for activity.[4][5]

-

Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.

-

Solution: Aliquot your enzyme upon receipt and store it at the recommended temperature (-80°C for long-term storage). Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when not in use.

-

-

Substrate or Inhibitor Issues: The concentration of the this compound or the donor substrate may be too low, or your sample may contain an inhibitor.

-

Solution: Verify the concentrations of your substrates. If you suspect an inhibitor in your sample, you may need to perform a sample cleanup or dilution series.

-

Inconsistent or Non-Reproducible Results

Question: I am getting highly variable results between replicate wells and experiments. What can I do to improve reproducibility?

Answer: Inconsistent results are often due to technical variability in assay setup:

-

Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrates can lead to significant well-to-well variation.

-

Solution: Use calibrated pipettes and pre-wet the pipette tips. When preparing multiple reactions, create a master mix of common reagents to minimize pipetting variability.

-

-

Temperature Gradients: Uneven heating of a microplate can cause differences in reaction rates across the plate.

-

Solution: Ensure that the entire plate is at a uniform temperature before adding the enzyme to start the reaction. Incubate plates in a calibrated incubator or water bath.

-

-

Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.

-

Solution: Avoid using the outer wells of the plate. Alternatively, fill the outer wells with water or buffer to create a humidified barrier.

-

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is typically used in assays with this compound?

A1: The enzymes most commonly used in assays involving this compound are glycosyltransferases, specifically fucosyltransferases (FUTs) and sialyltransferases (STs). For example, α1,3/4-fucosyltransferases (like FUT3) can add a fucose residue to a precursor to form the Lewis a antigen.[3][4][6] Sialyltransferases can add a sialic acid to the Lewis a structure to form sialyl-Lewis a.

Q2: What are the key components of a typical enzymatic assay with this compound?

A2: A standard assay mixture will include:

-

Enzyme: The specific glycosyltransferase being studied (e.g., FUT3).

-

Acceptor Substrate: The this compound or its precursor.

-

Donor Substrate: The activated sugar to be transferred (e.g., GDP-fucose for fucosyltransferases, CMP-sialic acid for sialyltransferases).

-

Buffer: To maintain a stable pH.

-

Divalent Cations: Often Mn²⁺, required for the activity of many glycosyltransferases.[4][5]

Q3: How can I detect the product of the enzymatic reaction?